molecular formula C12H13F2N3 B11732278 N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1856091-84-3

N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11732278
CAS No.: 1856091-84-3
M. Wt: 237.25 g/mol
InChI Key: CRFANPWCTPMBKN-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide: Shares the difluorophenyl group but differs in the core structure.

    (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide: Contains a difluorophenyl group and a pyrrole ring.

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of a difluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

1856091-84-3

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-5-12(17(2)16-8)15-7-9-6-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3

InChI Key

CRFANPWCTPMBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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